1-(2-Furyl)-2-phenylethanone
CAS No.:
Cat. No.: VC14429952
Molecular Formula: C12H10O2
Molecular Weight: 186.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H10O2 |
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Molecular Weight | 186.21 g/mol |
IUPAC Name | 1-(furan-2-yl)-2-phenylethanone |
Standard InChI | InChI=1S/C12H10O2/c13-11(12-7-4-8-14-12)9-10-5-2-1-3-6-10/h1-8H,9H2 |
Standard InChI Key | RPGLFLADGRRVLZ-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC(=O)C2=CC=CO2 |
Introduction
Chemical Structure and Nomenclature
The IUPAC name for this compound is 1-(furan-2-yl)-2-phenylethanone, reflecting its furan (oxygen-containing heterocycle) and acetophenone-derived structure. Key structural features include:
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A furan ring (2-position substitution) providing aromaticity and reactivity.
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A phenyl group attached to the ethanone backbone, contributing to hydrophobicity.
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A ketone functional group, enabling nucleophilic reactions.
Structural Diagram:
Synthesis Methods
Claisen-Schmidt Condensation
A primary synthesis route involves the Claisen-Schmidt condensation between furfural and acetophenone under basic conditions (e.g., NaOH in ethanol). This method yields the target compound via dehydration .
Epoxide Ring-Opening and Oxidation
An alternative approach involves reacting furyl lithium with epoxides (e.g., 1,2-epoxytetradecane) followed by oxidation using pyridinium chlorochromate (PCC) .
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Key Step: Formation of β-keto intermediates.
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Advantage: Higher regioselectivity for complex derivatives .
Physical and Chemical Properties
Physical Properties
Property | Value | Source |
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Molecular Weight | 186.21 g/mol | |
Melting Point | Not reported | – |
Boiling Point | ~179–180°C (estimated) | |
Density | 1.104 g/cm³ (analogous compound) | |
Solubility | Soluble in ethanol, oils |
Chemical Reactivity
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Ketone Group: Participates in nucleophilic additions (e.g., Grignard reactions).
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Furan Ring: Undergoes electrophilic substitution (e.g., nitration) and Diels-Alder reactions .
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Oxidation: Susceptible to oxidation at the α-position, forming diketones.
Applications and Biological Activity
Pharmaceutical Intermediates
1-(2-Furyl)-2-phenylethanone serves as a precursor for:
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Heterocyclic compounds (e.g., pyridines, pyrimidines) with reported antimicrobial and anticancer activities .
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Merrekentrone C analogs, studied for their biomimetic synthesis potential .
Material Science
Used in the synthesis of functionalized 3(2H)-furanones, which have applications in polymer chemistry .
Research Findings
Crystal Structure Analysis
A related compound, 1-phenyl-4-(2-furoyl)-3-furyl-1H-pyrazol-5-ol, was crystallographically characterized (monoclinic, ), revealing planar furan and phenyl moieties .
Spectroscopic Data
Synthetic Innovations
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